
3-(3,4-Dichlorophenyl)prop-2-ynoic acid
Overview
Description
3-(3,4-Dichlorophenyl)prop-2-ynoic acid is a chemical compound characterized by the presence of a dichlorophenyl group attached to a propynoic acid moiety
Mechanism of Action
Target of Action
The primary target of 3-(3,4-Dichlorophenyl)prop-2-ynoic acid is the CYP51 receptor . This receptor plays a crucial role in the life cycle of certain parasites, making it an attractive target for antiparasitic drugs .
Mode of Action
This compound interacts with the active site of the CYP51 receptor . Molecular docking and dynamics simulations suggest that the compound forms hydrogen interactions with the receptor, establishing a stable complex .
Biochemical Pathways
Its interaction with the cyp51 receptor suggests it may influence pathways related to the life cycle of certain parasites .
Pharmacokinetics
Predictive pharmacokinetics suggest that the compound may have favorable admet properties .
Result of Action
Its interaction with the CYP51 receptor suggests it may inhibit the growth of certain parasites .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(3,4-Dichlorophenyl)prop-2-ynoic acid are not well-documented. It can be hypothesized that due to the presence of the dichlorophenyl and prop-2-ynoic acid groups, this compound could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure and functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their temporal effects .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)prop-2-ynoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)prop-2-ynoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dichlorophenyl)prop-2-ynoic acid has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
- 3-(3,4-Dichlorophenyl)prop-2-yn-1-amine
- 3-(3,4-Dichlorophenyl)prop-2-yn-1-thiol
Uniqueness
3-(3,4-Dichlorophenyl)prop-2-ynoic acid stands out due to its propynoic acid moiety, which imparts unique reactivity and potential applications. The presence of the dichlorophenyl group further enhances its chemical and biological properties, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)prop-2-ynoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOMUHWZSKQLMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#CC(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277753 | |
Record name | 3-(3,4-Dichlorophenyl)-2-propynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19498-74-9 | |
Record name | 3-(3,4-Dichlorophenyl)-2-propynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19498-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,4-Dichlorophenyl)-2-propynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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